2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Compounds with a 1,2,4-triazine ring, such as the one in your compound, are a type of heterocyclic compound . These compounds often have interesting biological activities, which makes them a topic of interest in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions that a compound can undergo often depend on its functional groups . For example, the triazine ring in your compound might undergo reactions with nucleophiles .Scientific Research Applications
Antimicrobial and Antiviral Activities
Compounds derived from 1,2,4-triazine have been synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2, showcasing the potential of triazine derivatives as antiviral agents. For instance, a series of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides demonstrated potent inhibitor activity against HIV-1, indicating a new lead in the development of antiviral agents (Hamad et al., 2010). Additionally, other triazine derivatives have been synthesized, showing antibacterial activity against several bacteria strains, including Bacillus subtilis and Staphylococcus aureus, suggesting their potential in combating bacterial infections (Alharbi & Alshammari, 2019).
Anticancer Applications
Triazine derivatives have also been explored for their anticancer properties. New fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines have shown interesting activity against various cancer cell lines, including lung adenocarcinoma cells, demonstrating the potential of triazine compounds in cancer therapy (Alharbi & Alshammari, 2019). Another study synthesized and evaluated thiazolidin-4-one derivatives, including triazine compounds, for their antimicrobial activity, indicating a broad spectrum of biological activities for these molecules (Baviskar et al., 2013).
Mechanism of Action
Target of Action
MLS000085956, also known as 2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide or SMR000082830, is a compound that primarily targets Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a significant role in blood clotting.
Mode of Action
MLS000085956 acts as a direct and highly selective inhibitor of both free and bound FXa, as well as prothrombinase, independent of antithrombin III . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thus inhibiting the formation of a thrombus .
Biochemical Pathways
The inhibition of FXa by MLS000085956 affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By blocking the action of FXa, the compound disrupts this cascade, preventing the formation of thrombin and, subsequently, fibrin, the main component of blood clots .
Result of Action
The primary result of MLS000085956’s action is the prevention of thrombus formation. By inhibiting FXa, the compound prevents the formation of thrombin, which is necessary for the conversion of fibrinogen to fibrin, the main component of a blood clot . This can help prevent conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE), which are caused by the formation of blood clots .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S/c1-7-11(22)18-12(20-19-7)23-6-10(21)17-9-4-2-3-8(5-9)13(14,15)16/h2-5H,6H2,1H3,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEPEKWFGJWLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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